molecular formula C11H10N4OS B14678940 alpha-2-Pyridylthiopyrazineacetamide CAS No. 32081-44-0

alpha-2-Pyridylthiopyrazineacetamide

Cat. No.: B14678940
CAS No.: 32081-44-0
M. Wt: 246.29 g/mol
InChI Key: RTUHLVQGLCZXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-2-Pyridylthiopyrazineacetamide is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-2-Pyridylthiopyrazineacetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with thiourea to form 2-pyridylthiourea, which is then cyclized with hydrazine to yield the desired pyrazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-2-Pyridylthiopyrazineacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-2-Pyridylthiopyrazineacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-2-Pyridylthiopyrazineacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-2-Pyridylthiopyrazineacetamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other alpha-2 adrenergic agonists

Properties

CAS No.

32081-44-0

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

2-pyrazin-2-yl-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C11H10N4OS/c12-11(16)10(8-7-13-5-6-14-8)17-9-3-1-2-4-15-9/h1-7,10H,(H2,12,16)

InChI Key

RTUHLVQGLCZXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(C2=NC=CN=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.